1-(3-Iminocyclobutyl)ethan-1-one
Description
1-(3-Iminocyclobutyl)ethan-1-one is a cyclobutane-derived ketone featuring an imino group (-NH) at the 3-position of the strained cyclobutyl ring. This compound is of interest due to the unique electronic and steric effects imparted by the cyclobutane ring, which is known for its high ring strain and conformational rigidity.
Properties
CAS No. |
143739-98-4 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.144 |
IUPAC Name |
1-(3-iminocyclobutyl)ethanone |
InChI |
InChI=1S/C6H9NO/c1-4(8)5-2-6(7)3-5/h5,7H,2-3H2,1H3 |
InChI Key |
IZDLQERGFYNKQU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=N)C1 |
Synonyms |
Ethanone, 1-(3-iminocyclobutyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-Iminocyclobutyl)ethan-1-one with structurally related ethanone derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Comparisons:
Cyclobutane vs. Aromatic Rings: Cyclobutane derivatives (e.g., 1-(3,3-difluorocyclobutyl)ethan-1-one) exhibit higher ring strain, leading to increased reactivity in ring-opening or functionalization reactions compared to aromatic analogs like 1-(3-phenoxyphenyl)ethan-1-one .
Biological and Material Applications: Aryl-substituted ethanones (e.g., 1-[3-(dimethylamino)phenyl]ethan-1-one) are prioritized in drug discovery due to their ability to interact with biological targets via aromatic stacking . Cyclobutyl derivatives are explored for their conformational constraints, which can improve binding selectivity in enzyme inhibitors or catalysts .
Synthetic Utility: Ketones like 1-(1H-indol-3-yl)ethan-1-one are key intermediates in hydrazide synthesis, leveraging the reactivity of the carbonyl group for nucleophilic additions . The imino group in this compound may enable unique pathways in Schiff base formation or coordination chemistry, though specific studies are absent in the provided evidence.
Research Findings and Limitations
- Gaps in Data: Direct experimental data on this compound (e.g., melting point, spectral data, or biological activity) are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.
- Theoretical Insights: The compound’s imino group likely enhances solubility in polar solvents compared to fluorinated or aryl analogs. Its strained cyclobutane ring may facilitate unique reactivity in photochemical or catalytic applications.
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